Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C15H20BFO4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions as intermediates .
Mode of Action
It is known that the boron atom in the dioxaborolane group can form a covalent bond with a variety of functional groups, which can lead to changes in the molecular structure .
Biochemical Pathways
The compound’s boron atom can interact with various biochemical pathways due to its ability to form covalent bonds .
Result of Action
The compound’s ability to form covalent bonds can lead to changes in the molecular structure, which could potentially affect cellular processes .
Action Environment
The action, efficacy, and stability of Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity can also be influenced by the presence of other chemicals in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method is the borylation of ethyl 4-fluoro-3-iodobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve efficiency and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
Cross-Coupling Products: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Oxidation Products: The primary product is the corresponding phenol.
Hydrolysis Products: The main product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and ester groups, making it less reactive in certain applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring, which can influence its electronic properties and reactivity.
This compound stands out due to its unique combination of a fluorine atom and an ester group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOAKKRHLQTTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153388 | |
Record name | Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198615-85-8 | |
Record name | Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198615-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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